molecular formula C21H21ClN2O3 B7007240 N-[(4-chlorophenyl)methyl]-N-(3-cyanophenyl)-2-methoxy-2-(oxolan-3-yl)acetamide

N-[(4-chlorophenyl)methyl]-N-(3-cyanophenyl)-2-methoxy-2-(oxolan-3-yl)acetamide

Cat. No.: B7007240
M. Wt: 384.9 g/mol
InChI Key: WLRBPGNZRNLVRI-UHFFFAOYSA-N
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Description

N-[(4-chlorophenyl)methyl]-N-(3-cyanophenyl)-2-methoxy-2-(oxolan-3-yl)acetamide is a complex organic compound that features a variety of functional groups, including a chlorophenyl group, a cyanophenyl group, a methoxy group, and an oxolan ring

Properties

IUPAC Name

N-[(4-chlorophenyl)methyl]-N-(3-cyanophenyl)-2-methoxy-2-(oxolan-3-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21ClN2O3/c1-26-20(17-9-10-27-14-17)21(25)24(13-15-5-7-18(22)8-6-15)19-4-2-3-16(11-19)12-23/h2-8,11,17,20H,9-10,13-14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WLRBPGNZRNLVRI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(C1CCOC1)C(=O)N(CC2=CC=C(C=C2)Cl)C3=CC=CC(=C3)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21ClN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

384.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(4-chlorophenyl)methyl]-N-(3-cyanophenyl)-2-methoxy-2-(oxolan-3-yl)acetamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:

    Formation of the Intermediate: The initial step involves the reaction of 4-chlorobenzyl chloride with 3-cyanobenzylamine to form N-[(4-chlorophenyl)methyl]-N-(3-cyanophenyl)methanamine.

    Methoxylation: The intermediate is then reacted with methoxyacetyl chloride in the presence of a base such as triethylamine to introduce the methoxy group, forming N-[(4-chlorophenyl)methyl]-N-(3-cyanophenyl)-2-methoxyacetamide.

    Cyclization: The final step involves the cyclization of the methoxyacetamide with 3-chloropropanol under acidic conditions to form the oxolan ring, yielding the target compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

N-[(4-chlorophenyl)methyl]-N-(3-cyanophenyl)-2-methoxy-2-(oxolan-3-yl)acetamide can undergo various types of chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a carbonyl group.

    Reduction: The nitrile group can be reduced to an amine.

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride can be employed.

    Substitution: Nucleophiles such as sodium methoxide or potassium tert-butoxide can be used in polar aprotic solvents like dimethyl sulfoxide.

Major Products Formed

    Oxidation: Formation of N-[(4-chlorophenyl)methyl]-N-(3-cyanophenyl)-2-oxo-2-(oxolan-3-yl)acetamide.

    Reduction: Formation of N-[(4-chlorophenyl)methyl]-N-(3-aminophenyl)-2-methoxy-2-(oxolan-3-yl)acetamide.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

N-[(4-chlorophenyl)methyl]-N-(3-cyanophenyl)-2-methoxy-2-(oxolan-3-yl)acetamide has several scientific research applications:

    Medicinal Chemistry: It can be explored as a potential drug candidate due to its diverse functional groups, which may interact with various biological targets.

    Materials Science: The compound’s structural features make it a candidate for the development of novel materials with specific properties, such as polymers or coatings.

    Biological Studies: Its interactions with enzymes and receptors can be studied to understand its potential as a biochemical tool or therapeutic agent.

Mechanism of Action

The mechanism of action of N-[(4-chlorophenyl)methyl]-N-(3-cyanophenyl)-2-methoxy-2-(oxolan-3-yl)acetamide would depend on its specific application. In medicinal chemistry, it may act by binding to specific receptors or enzymes, thereby modulating their activity. The presence of the cyanophenyl and chlorophenyl groups suggests potential interactions with hydrophobic pockets in proteins, while the methoxy and oxolan groups may enhance solubility and bioavailability.

Comparison with Similar Compounds

Similar Compounds

    N-[(4-chlorophenyl)methyl]-N-(3-cyanophenyl)-2-methoxyacetamide: Lacks the oxolan ring, which may affect its biological activity and solubility.

    N-[(4-chlorophenyl)methyl]-N-(3-cyanophenyl)-2-hydroxy-2-(oxolan-3-yl)acetamide: Contains a hydroxy group instead of a methoxy group, potentially altering its reactivity and interactions with biological targets.

Uniqueness

N-[(4-chlorophenyl)methyl]-N-(3-cyanophenyl)-2-methoxy-2-(oxolan-3-yl)acetamide is unique due to the combination of its functional groups, which provide a balance of hydrophobic and hydrophilic properties. This makes it a versatile compound for various applications, from drug development to materials science.

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